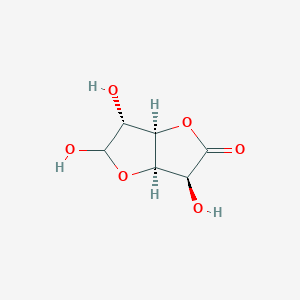
2-(1,2,3,4-tetrahydronaphthalen-1-yl)isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)isoindole-1,3-dione is a compound that belongs to the class of isoindoline-1,3-diones These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . For instance, the reaction of o-phthalic acids or anhydrides with amines in isopropanol (IPA) and water as solvents at reflux conditions, using silica-supported niobium (SiO2-tpy-Nb) as a catalyst, can yield the desired product with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or the isoindoline nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various electrophiles and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or nitro groups.
科学研究应用
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound for drug discovery.
Industry: The compound is used in the production of dyes, pigments, and polymer additives.
作用机制
The mechanism of action of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Similar compounds include other isoindoline-1,3-dione derivatives and indole derivatives. Examples include:
N-isoindoline-1,3-dione: A closely related compound with similar chemical properties and applications.
Indole-2-carboxylate derivatives: These compounds share the indole nucleus and exhibit similar biological activities.
Uniqueness
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)isoindole-1,3-dione is unique due to the presence of the tetrahydronaphthalenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and other applications.
属性
分子式 |
C18H15NO2 |
|---|---|
分子量 |
277.3 g/mol |
IUPAC 名称 |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H15NO2/c20-17-14-9-3-4-10-15(14)18(21)19(17)16-11-5-7-12-6-1-2-8-13(12)16/h1-4,6,8-10,16H,5,7,11H2 |
InChI 键 |
QARVGUDYMMLGLS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2=CC=CC=C2C1)N3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Benzo[b][1,8]napthyridin-2(1H)-one](/img/structure/B8750546.png)
![4-[(1-Methylpyrrolidin-2-yl)methyl]aniline](/img/structure/B8750550.png)


![3-(Tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B8750593.png)

